1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil Fialuridine, also known as FIAU, DRG-0098, is a DNA-directed DNA polymerase inhibitor potentially for the treatment of HBV infection. Fialuridine induces acute liver failure in chimeric TK-NOG mice: a model for detecting hepatic drug toxicity prior to human testing. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts.
Brand Name: Vulcanchem
CAS No.: 69123-98-4
VCID: VC0527976
InChI: InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)
SMILES: C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I
Molecular Formula: C9H10FIN2O5
Molecular Weight: 372.09 g/mol

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil

CAS No.: 69123-98-4

Inhibitors

VCID: VC0527976

Molecular Formula: C9H10FIN2O5

Molecular Weight: 372.09 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil - 69123-98-4

CAS No. 69123-98-4
Product Name 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil
Molecular Formula C9H10FIN2O5
Molecular Weight 372.09 g/mol
IUPAC Name 1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Standard InChI InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)
Standard InChIKey IPVFGAYTKQKGBM-BYPJNBLXSA-N
Isomeric SMILES C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)I
SMILES C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I
Canonical SMILES C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I
Appearance Solid powder
Description Fialuridine, also known as FIAU, DRG-0098, is a DNA-directed DNA polymerase inhibitor potentially for the treatment of HBV infection. Fialuridine induces acute liver failure in chimeric TK-NOG mice: a model for detecting hepatic drug toxicity prior to human testing. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 5-IFDU
5-iodo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil
5-iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil
5-iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil, 131I-labeled
5-iodo-1-(2-fluoro-2-deoxyuridine)
FIRU cpd
Reference 1: Institute of Medicine (US) Committee to Review the Fialuridine (FIAU/FIAC) Clinical Trials; Manning FJ, Swartz M, editors. Review of the Fialuridine (FIAU) Clinical Trials. Washington (DC): National Academies Press (US); 1995. PubMed PMID: 25121268.
2: Xu D, Nishimura T, Nishimura S, Zhang H, Zheng M, Guo YY, Masek M, Michie SA, Glenn J, Peltz G. Fialuridine induces acute liver failure in chimeric TK-NOG mice: a model for detecting hepatic drug toxicity prior to human testing. PLoS Med. 2014 Apr 15;11(4):e1001628. doi: 10.1371/journal.pmed.1001628. PubMed PMID: 24736310; PubMed Central PMCID: PMC3988005.
3: Lee EW, Lai Y, Zhang H, Unadkat JD. Identification of the mitochondrial targeting signal of the human equilibrative nucleoside transporter 1 (hENT1): implications for interspecies differences in mitochondrial toxicity of fialuridine. J Biol Chem. 2006 Jun 16;281(24):16700-6. PubMed PMID: 16595656.
4: Tennant BC, Baldwin BH, Graham LA, Ascenzi MA, Hornbuckle WE, Rowland PH, Tochkov IA, Yeager AE, Erb HN, Colacino JM, Lopez C, Engelhardt JA, Bowsher RR, Richardson FC, Lewis W, Cote PJ, Korba BE, Gerin JL. Antiviral activity and toxicity of fialuridine in the woodchuck model of hepatitis B virus infection. Hepatology. 1998 Jul;28(1):179-91. PubMed PMID: 9657111.
5: Honkoop P, Scholte HR, de Man RA, Schalm SW. Mitochondrial injury. Lessons from the fialuridine trial. Drug Saf. 1997 Jul;17(1):1-7. Review. PubMed PMID: 9258627.
6: Schmid R. Fialuridine toxicity. Hepatology. 1997 Jun;25(6):1548. PubMed PMID: 9185783.
7: Semino-Mora C, Leon-Monzon M, Dalakas MC. Mitochondrial and cellular toxicity induced by fialuridine in human muscle in vitro. Lab Invest. 1997 Apr;76(4):487-95. PubMed PMID: 9111511.
8: Horn DM, Neeb LA, Colacino JM, Richardson FC. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria. Antiviral Res. 1997 Mar;34(1):71-4. PubMed PMID: 9107387.
9: Kleiner DE, Gaffey MJ, Sallie R, Tsokos M, Nichols L, McKenzie R, Straus SE, Hoofnagle JH. Histopathologic changes associated with fialuridine hepatotoxicity. Mod Pathol. 1997 Mar;10(3):192-9. PubMed PMID: 9071726.
10: Lewis W, Griniuviene B, Tankersley KO, Levine ES, Montione R, Engelman L, de Courten-Myers G, Ascenzi MA, Hornbuckle WE, Gerin JL, Tennant BC. Depletion of mitochondrial DNA, destruction of mitochondria, and accumulation of lipid droplets result from fialuridine treatment in woodchucks (Marmota monax). Lab Invest. 1997 Jan;76(1):77-87. PubMed PMID: 9010451.
11: Colacino JM, Horn JW, Horn DM, Richardson FC. Incorporation of fialuridine (FIAU) into mitochondrial DNA and effects of FIAU on the morphology of mitochondria in human hepatoblastoma cells. Toxicol In Vitro. 1996 Jun;10(3):297-303. PubMed PMID: 20650209.
12: Gordon M. Severe toxicity of fialuridine (FIAU). N Engl J Med. 1996 Apr 25;334(17):1136-7; author reply 1137-8. PubMed PMID: 8598883.
13: Prince AM. Severe toxicity of fialuridine (FIAU). N Engl J Med. 1996 Apr 25;334(17):1136; author reply 1137-8. PubMed PMID: 8598882.
14: Lewis W, Perrino FW. Severe toxicity of fialuridine (FIAU). N Engl J Med. 1996 Apr 25;334(17):1136; author reply 1137-8. PubMed PMID: 8598881.
15: Josephson L. Severe toxicity of fialuridine (FIAU). N Engl J Med. 1996 Apr 25;334(17):1135-6; author reply 1137-8. PubMed PMID: 8598880.
16: Bari A. Severe toxicity of fialuridine (FIAU). N Engl J Med. 1996 Apr 25;334(17):1135; author reply 1137-8. PubMed PMID: 8598879.
17: Lewis W, Levine ES, Griniuviene B, Tankersley KO, Colacino JM, Sommadossi JP, Watanabe KA, Perrino FW. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts. Proc Natl Acad Sci U S A. 1996 Apr 16;93(8):3592-7. PubMed PMID: 8622980; PubMed Central PMCID: PMC39655.
18: Ahluwalia GS, Driscoll JS, Ford H Jr, Johns DG. Comparison of the DNA incorporation in human MOLT-4 cells of two 2'-beta-fluoronucleosides, 2'-beta-fluoro-2',3'-dideoxyadenosine and fialuridine. J Pharm Sci. 1996 Apr;85(4):454-5. PubMed PMID: 8901088.
19: Colacino JM. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU). Antiviral Res. 1996 Mar;29(2-3):125-39. Review. PubMed PMID: 8739593.
20: McKenzie R, Fried MW, Sallie R, Conjeevaram H, Di Bisceglie AM, Park Y, Savarese B, Kleiner D, Tsokos M, Luciano C, et al. Hepatic failure and lactic acidosis due to fialuridine (FIAU), an investigational nucleoside analogue for chronic hepatitis B. N Engl J Med. 1995 Oct 26;333(17):1099-105. PubMed PMID: 7565947.
PubChem Compound 386483
Last Modified Nov 11 2021
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